merC protein
Description
Properties
CAS No. |
144998-72-1 |
|---|---|
Molecular Formula |
C7H15NO2S |
Synonyms |
merC protein |
Origin of Product |
United States |
Molecular Genetics and Transcriptional Regulation of Merc
Genomic Localization and Operon Architecture
The mer operon, containing merC, can be found on plasmids, bacterial chromosomes, and transposons. frontiersin.orgoup.commdpi.com The specific gene content and arrangement within the mer operon can differ, although core genes like merA (mercuric reductase) and merR (regulatory protein) are often present. frontiersin.orgopenbiotechnologyjournal.com
Plasmid-Encoded merC Genes
merC genes are frequently encoded on plasmids, particularly in Gram-negative bacteria. wikipedia.orgtcdb.org Plasmid-encoded mer operons contribute significantly to the dissemination of mercury resistance among bacterial populations through horizontal gene transfer. oup.combiorxiv.orgasm.org Studies have identified merC on various plasmids, such as the IncJ plasmid pMERPH from Shewanella putrefaciens and plasmids found in environmental bacterial isolates. wikipedia.orgtcdb.orgbiorxiv.orgaddgene.org
Chromosomally Encoded merC Genes
While often plasmid-borne, merC genes can also be located on the bacterial chromosome. frontiersin.orgwikipedia.orgoup.comtcdb.org Chromosomally encoded mer operons have been observed in various bacteria, suggesting vertical inheritance and diversification of these resistance determinants. frontiersin.orgoup.com For instance, merC has been identified within chromosomal mer clusters in some bacteria. frontiersin.orgresearchgate.net
Transposon-Associated merC Genes (e.g., Tn21)
Transposons, mobile genetic elements, are significant carriers of mer operons, including merC. oup.comnih.govoup.comasm.orgepa.gov The transposon Tn21 is a well-characterized example, carrying a mer operon that includes merR, merT, merP, merC, and merA. nih.govasm.orgasm.org The presence of mer genes on transposons like Tn21 facilitates their movement within and between bacterial genomes, contributing to the spread of mercury resistance. nih.govoup.comasm.org In Tn21, the merC gene is located between the merP and merA genes. oup.com
The following table summarizes the genomic localization of merC:
| Genomic Location | Examples / Associated Elements |
| Plasmid | IncJ plasmid pMERPH, environmental plasmids |
| Chromosome | Identified in various bacterial chromosomes |
| Transposon | Tn21, other Tn21 family transposons |
Transcriptional Control Mechanisms
The expression of the mer operon, including merC, is tightly regulated, primarily at the transcriptional level, in response to the presence of mercury ions in the environment. frontiersin.orgoup.comopenbiotechnologyjournal.comnih.gov This regulation ensures that the energetically costly detoxification machinery is only produced when needed.
Role of MerR in merC Gene Expression
MerR is the key transcriptional regulator of the mer operon. frontiersin.orgoup.comopenbiotechnologyjournal.comigem.org It acts as a dual-function protein, repressing transcription in the absence of Hg(II) and activating it in the presence of Hg(II). frontiersin.orgoup.comopenbiotechnologyjournal.comigem.orgasm.org MerR binds to a specific operator/promoter region (merOP) located between the divergent merR gene and the structural genes of the operon. oup.comopenbiotechnologyjournal.comigem.orgoup.com
In the absence of Hg(II), MerR binds to the merOP region, preventing efficient transcription of the structural genes, including merC. oup.comigem.orgasm.org Upon binding of Hg(II), the MerR protein undergoes a conformational change. oup.comopenbiotechnologyjournal.comigem.org This change in MerR, while remaining bound to the merOP site, leads to a distortion or unwinding of the DNA helix, which reorients the promoter elements into a more favorable configuration for RNA polymerase binding and initiation of transcription. oup.comigem.orgasm.orgmdpi.comoup.com This allosteric mechanism results in a significant induction of mer operon expression. frontiersin.orgnih.govigem.org
The MerR protein typically functions as a homodimer. frontiersin.orgigem.org The Hg(II) binding site is located in the C-terminal region of MerR and involves cysteine residues. igem.orguniprot.org The N-terminal region contains the DNA-binding helix-turn-helix motif. mdpi.comuniprot.org
Influence of Other Regulatory Elements on merC Transcription
While MerR is the primary regulator, other elements can influence merC transcription. In some mer operons, a second regulatory protein, MerD, is present. frontiersin.orgoup.comopenbiotechnologyjournal.com MerD is thought to act as a co-regulator, potentially downregulating mer operon expression, perhaps by competing with MerR for binding to the merOP region or by acting as an activation antagonist for MerR function. oup.comopenbiotechnologyjournal.comresearchgate.net
Data regarding the effect of MerR and other regulatory elements on merC expression can be derived from studies using transcriptional fusions (e.g., merA-lacZ) or by measuring the uptake of mercury in strains with mutations in regulatory genes. For example, mutations eliminating merC have been shown to have little effect on the threshold inducing concentration of Hg(II) but can decrease the level of expression of the operon, suggesting a role more related to transport efficiency than initial induction. asm.org
The following table summarizes the key regulatory proteins and their roles:
| Regulatory Protein | Role in mer Operon Expression | Effector Molecule |
| MerR | Repressor (absence of Hg(II)), Activator (presence of Hg(II)) | Hg(II) |
| MerD | Co-regulator, potential downregulator, activation antagonist | Unknown (binds merOP) |
Genetic Determinants for merC Expression and Function
The expression and function of the merC gene are primarily governed by its location within the mer operon and the intricate transcriptional regulatory mechanisms controlling this operon, particularly in response to the presence of mercuric ions (Hg(II)). The mer operon is a set of genes that collectively confer mercury resistance to bacteria. igem.orgigem.orgopenbiotechnologyjournal.com While variations exist between organisms, a common organization includes genes for regulation (merR, merD), mercury uptake (merT, merP, and sometimes merC, merE, merF, merG, merH), and mercury detoxification (merA, merB). openbiotechnologyjournal.comfrontiersin.orgresearchgate.net
The merC gene is typically located downstream of the merR, merT, and merP genes in gram-negative bacterial mer operons, such as those found on transposon Tn21. asm.orgresearchgate.netoup.comnih.gov Its expression is coupled with the transcription of other genes in the operon, driven by a major regulated promoter located in the divergent operator-promoter region (merOP) between merR and the transport genes (merTPC or merTPCF). openbiotechnologyjournal.comasm.orgoup.com
The primary genetic determinant controlling merC expression is the metalloregulatory protein MerR, encoded by the merR gene, which is often transcribed divergently from the main mer operon. openbiotechnologyjournal.comoup.comnih.gov MerR acts as a dual regulator, functioning as a weak repressor in the absence of Hg(II) and a potent transcriptional activator in its presence. igem.orgopenbiotechnologyjournal.comoup.comigem.org MerR binds to the merOP region, situated between the -35 and -10 promoter elements. oup.comigem.org Upon binding a single Hg(II) ion, the MerR homodimer undergoes a conformational change that distorts the DNA at the operator site. igem.orgigem.org This distortion is crucial as it repositions the -35 and -10 elements, allowing RNA polymerase to efficiently bind and initiate transcription of the downstream genes, including merC. oup.comigem.org The formation of this pre-transcriptional complex enables a rapid response to the presence of Hg(II). igem.org
While MerR is the main regulator, a secondary regulatory protein, MerD, can also influence mer operon expression, typically acting as an antagonist to MerR and contributing to downregulation, although its effect can be slight in some contexts. openbiotechnologyjournal.com MerD also binds to the merOP region. openbiotechnologyjournal.com
The genetic determinants for MerC protein function itself relate to its coding sequence, which dictates its structure as an inner membrane protein. asm.orgresearchgate.netnih.govnih.govjst.go.jp Hydropathy analysis predicts that MerC possesses transmembrane regions, and it contains cysteine pairs (e.g., Cys-Ala-Ala-Cys in Tn21 MerC) that are considered essential for Hg(II) transport activity in various mercury transporters. researchgate.netjst.go.jp The specific arrangement and context of these cysteine residues within the protein's structure, as determined by the merC gene sequence, are crucial for its ability to potentially bind and facilitate the movement of mercuric ions across the membrane. researchgate.netjst.go.jp
The presence or absence of merC in different mer operons across various bacterial species highlights the genetic diversity of mercury resistance systems and suggests that the requirement for MerC may vary depending on the specific environmental pressures and the complement of other transport genes present in the operon. openbiotechnologyjournal.comresearchgate.netoup.com For instance, the Tn501 mer operon, which confers full Hg(II) resistance, lacks a merC gene. asm.orgresearchgate.net Conversely, a merC homolog from Thiobacillus ferrooxidans has been shown to mediate Hg(II) binding when expressed constitutively in Escherichia coli, although less efficiently than the MerT-MerP system. asm.orgresearchgate.net
Detailed research findings on the impact of merC mutations on mer operon expression are summarized in the table below:
| Mutation in Tn21 mer Operon | Effect on Hg(II) Resistance | Effect on Threshold Inducing Hg(II) Concentration (merA-lacZ fusion) | Effect on Maximal Expression Level (merA-lacZ fusion) |
| merC deletion/frameshift | No effect | Little effect | Decreased |
| merT deletion/frameshift | Significant decrease | Increased | Increased |
| merP deletion/frameshift | Less deleterious than merT mutation | Increased | Increased |
| merT and merP deletion | Greater decrease than single mutations | Not specified in source | Not specified in source |
Data compiled from search results asm.orgresearchgate.netnih.govnih.gov. Note that the effects on the merA-lacZ fusion specifically reflect transcriptional regulation.
Biochemical Functionality and Ion Transport Mechanism of Merc Protein
Role as a Mercury Ion Transporter
MerC functions primarily as a transporter protein responsible for the influx of mercury ions into the bacterial cell. This transport is a crucial initial step in the bacterial mercury detoxification pathway, which typically involves the reduction of toxic mercuric ions (Hg(II)) to less toxic volatile elemental mercury (Hg(0)) by the enzyme mercuric reductase (MerA).
Specificity for Inorganic Mercury (Hg(II))
Research has demonstrated that MerC facilitates the transport of inorganic mercury, specifically in the mercuric ion form (Hg(II)). Studies comparing the transport capabilities of different proteins within the Mer superfamily have indicated that MerC exhibits significant potential for transporting Hg(II) across the bacterial membrane. jst.go.jpnih.gov In some bacterial strains where other primary transporters like MerT and MerP are absent, MerC can function as the main Hg(II) transporter. openbiotechnologyjournal.com
Broad-Spectrum Transport of Organomercurials (e.g., Phenylmercury)
Beyond inorganic mercury, MerC has also been identified as a broad-spectrum mercury transporter capable of mediating the uptake of organomercurial compounds, including phenylmercury (B1218190). jst.go.jpnih.govopenbiotechnologyjournal.com This broad specificity allows bacteria harboring the merC gene to resist a wider range of mercury pollutants. Experimental evidence, such as studies in Escherichia coli expressing merC, has shown significant transport of phenylmercury across the bacterial membrane. jst.go.jpnih.govjst.go.jp
Membrane Localization and Transport Energetics
The function of MerC is intrinsically linked to its location within the bacterial cell membrane and the energy required for its transport activity.
Inner Membrane Association
MerC is consistently found to be localized in the inner membrane of bacteria. openbiotechnologyjournal.comuniprot.orggu.seebi.ac.ukuniprot.org This positioning is essential for its role in transporting mercury from the periplasmic space (in Gram-negative bacteria) or the external environment (in Gram-positive bacteria) into the cytoplasm, where detoxification enzymes like MerA are located. Immunoblot analysis has confirmed the presence of MerC in the membrane fraction of bacterial cells expressing the protein. jst.go.jpnih.govjst.go.jp
Energy Dependence of merC-Mediated Uptake
Studies investigating the mechanism of MerC-mediated mercury uptake have indicated that this process is energy-dependent. nih.gov While the exact nature of this energy coupling is still under investigation, it suggests that the transport is not solely a passive diffusion process but requires metabolic energy, potentially in the form of membrane potential or ATP hydrolysis, to move mercury ions against a concentration gradient or facilitate conformational changes in the transporter.
Proposed Mechanisms of Mercury Translocation
Although the detailed molecular mechanism by which MerC translocates mercury across the inner membrane is not fully elucidated, research findings provide some insights. MerC proteins are predicted to possess multiple transmembrane domains, with hydropathy analysis suggesting models with four transmembrane regions. wikipedia.orgnih.gov
Similar to other mercury transporters in the Mer superfamily, MerC is thought to involve cysteine residues in the mercury binding and translocation process. These cysteine residues, often located within the transmembrane regions and on the cytoplasmic face of the protein, are likely involved in coordinating the mercury ion as it moves through the transporter. nih.gov The high affinity of mercury for sulfhydryl groups in cysteine residues is a well-established principle in mercury-protein interactions. jpmph.org While a detailed "baseball glove" model involving sequential transfer between cysteine pairs has been proposed for other transporters like MerT and MerP, the specific steps for MerC are still under investigation. jst.go.jpopenbiotechnologyjournal.com However, the presence of conserved cysteine motifs in MerC suggests a similar mechanism involving thiol-disulfide exchange reactions to facilitate the movement of mercury across the lipid bilayer. nih.govresearchgate.net
Role of Cysteine Residues in Mercury Binding and Transfer
Cysteine residues are critical for the function of MerC due to the high affinity of mercury for sulfhydryl groups jst.go.jp. MerC is predicted to have four transmembrane domains and contains cysteine residues that are essential for its mercury transport activity jst.go.jpnih.govtcdb.org.
Studies on Acidithiobacillus ferrooxidans MerC, which has four cysteine residues, have shown that two specific cysteine residues, Cys-23 and Cys-26 (based on the A. ferrooxidans sequence), located within a predicted transmembrane domain, are involved in Hg(II) recognition and uptake nih.govtandfonline.com. Mutation of these residues to alanine (B10760859) resulted in the complete abolition of specific Hg(II) uptake by vesicles nih.gov. In contrast, mutation of the other two cysteine residues, Cys-127 and Cys-132, predicted to be in a C-terminal cytoplasmic tail, did not significantly affect Hg(II) uptake nih.gov. This suggests that the cysteine residues within the transmembrane region are directly involved in binding and transferring mercury ions across the membrane.
MerC, along with other mercury transporters like MerT and MerF, is thought to function via a mechanism involving mercury-binding cysteines within the transmembrane helix, exposed to the periplasmic compartment, and functional cysteines on the cytoplasmic face of the inner membrane core.ac.uk.
Conformational Changes During Transport
While detailed studies specifically on MerC's conformational changes during transport are limited, research on other Mer superfamily transporters like MerF suggests that conformational changes are likely involved in the transport mechanism researchgate.netnih.gov. These proteins undergo structural rearrangements to move the metal-binding site across the membrane researchgate.net. The hydrodynamic radius of a protein, which can be influenced by its conformational state, also plays a role in its behavior escholarship.org.
For MerF, it has been shown that truncation of the N-terminal residues can lead to significant structural rearrangements nih.gov. This highlights the potential for changes in protein structure to be linked to function and the importance of studying these proteins in a native membrane environment nih.gov. Given the shared characteristics within the Mer superfamily, it is plausible that MerC also undergoes conformational changes to facilitate the translocation of mercury ions across the inner membrane.
Interaction with Other Components of the Mercury Resistance Pathway
The merC gene is typically found within the bacterial mercury resistance (mer) operon, a set of genes that work together to provide resistance to mercury toxicity ontosight.aiigem.orgfrontiersin.org. The mer operon commonly includes genes encoding for a regulatory protein (MerR), a periplasmic mercury-binding protein (MerP), and a mercuric reductase (MerA) frontiersin.orgoup.com. MerC, as an inner membrane transporter, interacts with other proteins in this pathway to facilitate the detoxification process.
MerC, along with other inner membrane transporters like MerT and MerF, is responsible for transporting mercury into the cytoplasm where it can be reduced by MerA frontiersin.orgoup.com. While MerP is known to scavenge inorganic Hg(II) in the periplasm and transfer it to inner membrane transporters like MerT, the direct interaction between MerP and MerC is not as clearly established as the interaction between MerP and MerT core.ac.ukresearchgate.netoup.com. Some studies have indicated that MerC can transport mercury independently of MerP jst.go.jp. However, the co-expression of MerP with MerC can influence the efficiency of Hg(II) transport in some cases jst.go.jp.
While the role of MerT and MerP in mercury transport and resistance is well-documented, the specific contribution and necessity of MerC can vary depending on the bacterial strain and the composition of the mer operon researchgate.netnih.gov. Some studies have suggested that MerT and MerP alone are sufficient for mercury transport and resistance, and the role of MerC in these systems might be less critical or even obscure in certain contexts researchgate.netnih.gov. However, other research highlights MerC's capability as a broad-spectrum transporter and its potential for efficient mercury uptake jst.go.jp.
The regulatory protein MerR controls the expression of the mer operon genes, including merC, in response to the presence of mercury igem.orgopenbiotechnologyjournal.comigem.org. This ensures that the mercury resistance machinery is produced when needed.
Here is a table summarizing some key characteristics of MerC based on the research findings:
| Feature | Description | Source(s) |
| Location | Inner bacterial membrane | researchgate.netontosight.ai |
| Function | Transport of Hg(II) and organomercurials into the cytoplasm | jst.go.jpwikipedia.org |
| Transport Mechanism | Energy-dependent, involves cysteine residues | frontiersin.orgcore.ac.uk |
| Transmembrane Domains | Predicted to have four | jst.go.jptcdb.org |
| Key Cysteine Residues | Cys-23 and Cys-26 (in A. ferrooxidans) involved in Hg(II) recognition/uptake | nih.govtandfonline.com |
| Interaction with MerP | Can transport independently of MerP, but co-expression may influence Hg(II) transport efficiency | jst.go.jpcore.ac.uk |
| Interaction with MerA | Transports mercury into the cytoplasm for reduction by MerA | researchgate.netontosight.aifrontiersin.org |
| Role in Resistance | Contributes to mercury resistance by facilitating uptake for reduction | ontosight.aifrontiersin.org |
| Substrate Specificity | Broad-spectrum, transports both inorganic and organic mercury | jst.go.jp |
| Presence in Operons | Found in some mer operons (e.g., Tn21), but not all (e.g., Tn501) | tandfonline.comresearchgate.net |
Structural Biology and Biophysical Characterization of Merc Protein
Predicted Topologies and Transmembrane Domains
MerC is an integral membrane protein, meaning it is embedded within the lipid bilayer of the bacterial inner membrane. Predicting the arrangement of its transmembrane (TM) domains is fundamental to understanding its transport mechanism. Hydropathy analysis, a computational method that assesses the hydrophobicity along a protein sequence, is commonly used for this purpose. Hydrophobic regions are indicative of segments likely to span the membrane.
Based on hydropathy prediction programs, MerC from Shigella flexneri is predicted to contain four transmembrane regions. Similarly, a proposed membrane topology for Acidithiobacillus ferrooxidans MerC suggests the presence of four transmembrane domains and two periplasmic loops, with both distal regions and a middle loop facing the cytoplasm. The UniProt database entry for MerC from Pseudomonas sp. 317B (UniProt accession Q9WVZ9) also predicts four helical transmembrane annotations.
These predictions suggest that MerC is a polytopic membrane protein with multiple segments traversing the inner membrane. The specific arrangement and connectivity of these transmembrane helices define the protein's topology, which is critical for forming a functional transport pathway for mercuric ions.
Here is a summary of predicted transmembrane domains for MerC from Pseudomonas sp. 317B based on UniProt (Q9WVZ9):
| Feature Type | ID | Position(s) | Description |
| Transmembrane | - | 20-46 | Helical automatic annotation |
| Transmembrane | - | 52-74 | Helical automatic annotation |
| Transmembrane | - | 86-102 | Helical automatic annotation |
| Transmembrane | - | 108-126 | Helical automatic annotation |
Identification of Key Residues for Mercury Coordination
Mercury, a highly toxic heavy metal, exerts its effects largely due to its strong affinity for sulfhydryl groups, particularly those found in cysteine residues within proteins. These interactions can disrupt protein structure and function. In the context of mercury transport proteins like MerC, specific amino acid residues, primarily cysteine and histidine, are involved in coordinating and facilitating the movement of mercury ions across the membrane.
Acidithiobacillus ferrooxidans MerC contains four cysteine residues at positions 23, 26, 132, and 137, and three histidine residues at positions 72, 97, and 98. Site-directed mutagenesis studies have been instrumental in identifying which of these residues are critical for mercury transport. In Tn21 MerC, the two N-terminal cysteine residues, predicted to reside within the first transmembrane domain, were found to be essential for Hg²⁺ transport function. This finding is consistent with studies on A. ferrooxidans MerC, where Cys-23 and Cys-26, also located in the first transmembrane segment, were shown to be crucial for hypersensitivity to HgCl₂.
Further mutational analysis of the four cysteine residues in MerC demonstrated that substituting Cys-22 and Cys-25 (predicted to be within the membrane) with alanine (B10760859) completely abolished specific Hg²⁺ uptake. In contrast, similar substitutions of Cys-127 and Cys-132 (predicted to be in a C-terminal cytoplasmic tail) did not significantly impact Hg²⁺ uptake. These results strongly indicate that the cysteine residues located within the transmembrane regions are the primary sites for mercury coordination and are vital for the transport activity of MerC. The motif Cys-Ala-Ala-Cys in the first transmembrane region of MerC has been shown to be essential for Hg(II) transport into the cell.
Comparative Structural Insights from Related Mer Transporters (e.g., MerT, MerF)
MerC belongs to a superfamily of mercuric ion transporters that includes MerT, MerE, and MerF. These proteins are all involved in the uptake of mercury into the bacterial cytoplasm, but they exhibit variations in their predicted structures and characteristics.
MerT is often considered the principal mercury transporter in many mer operons and is typically predicted to have three transmembrane helices. It is thought to possess a cysteine pair accessible from the periplasmic side and another pair on the cytoplasmic side, with the periplasmic protein MerP potentially interacting with MerT during transport.
MerF is another mercury transport protein, generally predicted to have two transmembrane regions. Similar to MerT, MerF is thought to have one pair of cysteine residues within the inner membrane and a second pair on the cytoplasmic face. Despite differences in the number of transmembrane domains (MerT with three, MerC with four, and MerF with two), these transporters share some structural similarities, including the presence of a proline residue and at least one charged residue in their second predicted helix.
While MerF shows limited sequence similarity to the N-terminal two-thirds of MerT and MerC, functional studies suggest they can perform similar roles in mercury transport. In some comparative analyses, MerC has demonstrated a higher potential for transporting Hg(II) across the bacterial membrane compared to MerE, MerF, and MerT. Interestingly, unlike MerT, MerC and MerF are not typically found to interact with the periplasmic protein MerP.
The variations in the number of transmembrane domains and sequence identities among MerC, MerT, and MerF highlight the diversity within this transporter superfamily, yet their shared function and conserved residues suggest a common underlying mechanism for mercuric ion translocation across the membrane.
Here is a table summarizing the predicted transmembrane domains for MerC, MerT, and MerF based on hydropathy analysis in some studies:
| Protein | Predicted Transmembrane Regions | Source Organism Example |
| MerC | 4 | Shigella flexneri, Acidithiobacillus ferrooxidans |
| MerT | 3 | Pseudomonas strain K-62 |
| MerF | 2 | Pseudomonas fluorescens |
Approaches to merC Structure Determination (e.g., Hydropathy Analysis)
Determining the three-dimensional structure of membrane proteins like MerC is often more challenging than for soluble proteins due to the difficulties in their expression, purification, and crystallization in a lipid environment. Consequently, a combination of computational and experimental approaches is employed to gain insights into their structural organization.
Hydropathy analysis, as discussed earlier, is a fundamental computational tool used to predict the location and number of transmembrane helices based on the amino acid sequence's hydrophobicity profile. This method involves using a sliding window to calculate the average hydrophobicity of segments along the protein sequence, with highly hydrophobic segments often corresponding to transmembrane domains. While useful for initial predictions of transmembrane regions, hydropathy analysis alone does not provide a complete picture of the protein's three-dimensional structure or its precise orientation within the membrane.
More sophisticated topology prediction methods build upon hydropathy analysis by incorporating additional sequence information and utilizing algorithms such as hidden Markov models (HMMs) to predict the entire membrane topology, including the orientation of loops and termini. Tools like TMHMM are widely used for this purpose.
Experimental approaches are necessary to validate these predictions and to determine the atomic structure. Techniques such as gene fusions, for example, fusing parts of the merC gene to reporter genes like phoA, can provide experimental evidence for the predicted membrane topology by indicating the cellular localization of different protein segments.
While a high-resolution experimental structure for MerC itself may not be widely available, structural studies on related membrane transporters like MerF using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy in membrane-mimicking environments (e.g., micelles or bicelles) have provided valuable insights into the folds and arrangements of transmembrane helices in Mer proteins. These studies, although on a different Mer transporter, contribute to the broader understanding of the structural principles governing mercury transport across membranes by this protein family.
The combination of computational predictions, particularly hydropathy analysis and topology modeling, with experimental validation techniques is essential for advancing our understanding of the structural biology of merC protein and its mechanism of mercury transport.
Compound Names and PubChem CIDs
Comparative Genomics and Evolutionary History of Merc
Phylogenetic Analysis of merC Sequences
Phylogenetic analysis of merC sequences reveals its evolutionary relationships and contributes to understanding the history of mercury transport mechanisms. While broad phylogenetic studies often focus on the more ubiquitous merA gene as a biomarker for mercury detoxification, the presence and phylogeny of merC provide a more nuanced view of the evolution of mercury transport systems frontiersin.orgresearchgate.netrutgers.edu. MerC is considered one of the alternative transporter genes that are more common in recently evolved, more complex mer operons openbiotechnologyjournal.comresearchgate.net.
Evolutionary Origin of mer Operons and the Inclusion of merC
The mer operon is hypothesized to have originated in ancient bacteria, potentially in environments with naturally elevated levels of mercury, such as geothermal areas frontiersin.orgasm.orgnih.gov. The earliest evolving bacterial mer operons, such as those found in the Aquificales, were less complex and initially comprised of core genes like merA, merP, and merT frontiersin.org.
The inclusion of merC and other alternative transporter genes (merF, merE, merH) appears to be a later evolutionary development, associated with the evolution of more complex mer operons openbiotechnologyjournal.comresearchgate.net. This increasing complexity over evolutionary time suggests a continual recruitment of genes, leading to improved efficiency and functional potential of the mercury detoxification system frontiersin.orgresearchgate.netrutgers.edu. The presence of merC in more recently evolved operons highlights the diversification of mercury transport mechanisms within microbial communities.
Mechanisms of Horizontal Gene Transfer of merC and Associated Operons
Horizontal gene transfer (HGT) plays a crucial role in the distribution and evolution of mer operons, including the merC gene frontiersin.orgresearchgate.netrutgers.edunih.govosti.gov. Mer operons are frequently located on mobile genetic elements such as plasmids, transposons, and integrons, which facilitates their transfer between different bacterial strains and species researchgate.netnih.govresearchgate.net. Proteins like merE, merC, merP, merD, and merT are more likely to be encoded on plasmids, making them prone to horizontal transfer openbiotechnologyjournal.comresearchgate.net.
The widespread distribution of mer determinants and their associated mobile elements across different bacterial strains is a testament to the significance of HGT in their global dissemination researchgate.net. Studies have shown that the transfer of a plasmid containing the mer operon can immediately confer increased mercury tolerance to recipient strains, demonstrating the direct impact of HGT on the spread of mercury resistance osti.gov. Comparative genomic analyses have revealed that mer gene clusters, including merACR (potentially referring to merA, merC, and merR), can be found in different insertion sites, even within the same species, suggesting multiple independent HGT events asm.org.
Diversity and Distribution of merC Across Bacterial and Archaeal Taxa
The mer operon, including various transport genes like merC, is found across a wide range of bacterial and archaeal taxa frontiersin.orgnih.govfrontiersin.org. While merA homologs have been identified in numerous bacterial and archaeal genomes, the distribution of merC is more restricted, typically found in more complex operons openbiotechnologyjournal.comresearchgate.netfrontiersin.org.
Recent large-scale genomic surveys have significantly expanded the known taxonomic distribution of mer genes. For example, a 2020 study identified MerA homologs in 7,544 genomes distributed among 6,574 archaeal and bacterial genomes, including phyla previously not known to encode this function frontiersin.orgnih.gov. While this study focused on MerA and MerB, the association of merC with more complex operons found in diverse taxa suggests its presence in a significant subset of these mercury-resistant microorganisms openbiotechnologyjournal.comresearchgate.net. The diversity of mer operon structures, including the presence or absence of genes like merC, reflects the varied strategies employed by different microbial lineages for mercury detoxification and transport openbiotechnologyjournal.comfrontiersin.orgfrontiersin.org.
The distribution of merC is influenced by the evolutionary history of the mer operon, including its origin in thermophilic lineages and subsequent spread through HGT to a wide array of environments and host organisms frontiersin.orgasm.orgnih.gov. The presence of merC in diverse bacterial and archaeal groups highlights its role in enhancing mercury resistance in various ecological niches.
Here is a summary table of merC-related data points from the text:
| Section | Key Finding Related to merC | Associated Genes/Operon Context | Evolutionary Implication | Source Indices |
| 5.1 | MerC shows evidence of acquisition via lateral gene transfer and/or gene loss. | merP, merT, merF, merE, merD (Hg transport/binding and regulation) | Complex evolutionary history, shaped by HGT and gene loss. | frontiersin.orgresearchgate.netrutgers.edu |
| 5.1 | MerC is an alternative transporter gene common in more complex, recently evolved operons. | merP, merT (more common in earliest operons); merF, merE, merH | Associated with increasing complexity of mer operons over time. | openbiotechnologyjournal.comresearchgate.net |
| 5.2 | Inclusion of merC is a later evolutionary development in more complex mer operons. | merA, merP, merT (core genes in earlier operons) | Contributes to improved efficiency and functional potential. | openbiotechnologyjournal.comresearchgate.net |
| 5.3 | MerC is more likely encoded on plasmids, favoring horizontal transfer. | merE, merP, merD, merT | Prone to dissemination via mobile genetic elements. | openbiotechnologyjournal.comresearchgate.net |
| 5.3 | Mer gene clusters, potentially including merC, are found in different insertion sites. | merACR (merA, merC, merR) | Suggests multiple independent HGT events. | asm.org |
| 5.4 | MerC is typically found in more complex mer operons across diverse bacterial/archaeal taxa. | merA, merB, other transport and regulatory genes | Present in a subset of mercury-resistant microorganisms. | openbiotechnologyjournal.comresearchgate.netfrontiersin.org |
Advanced Methodologies for Merc Protein Research
Molecular Cloning and Recombinant Expression Techniques
Molecular cloning is a fundamental technique used to isolate and amplify the merC gene, enabling its study and manipulation. This involves inserting the merC gene into a suitable expression vector, typically a plasmid, which contains the necessary elements for gene expression in a host organism sigmaaldrich.com. Common host organisms for recombinant protein expression include Escherichia coli due to their efficient uptake of expression vectors, rapid growth, and capacity for high-level protein production sigmaaldrich.comsigmaaldrich.com.
The process generally involves using restriction enzymes to cut both the merC gene and the expression vector at specific sites, followed by ligation to join the gene into the vector in the correct reading frame sigmaaldrich.comsigmaaldrich.com. The recombinant plasmid is then introduced into competent host cells through transformation methods like heat shock or electroporation sigmaaldrich.com. Selection of positive transformants is often achieved using antibiotic resistance genes present on the plasmid sigmaaldrich.com.
Recombinant expression allows for the production of large quantities of MerC protein, which is essential for subsequent biochemical and structural studies sigmaaldrich.com. Expression vectors can be designed to include fusion tags, such as His-tags, at the N- or C-terminus of the this compound, facilitating purification using techniques like immobilized metal-chelate affinity chromatography (IMAC) frontiersin.orgjmb.or.krpsu.edu. Fusion tags can also influence protein localization or drive expression into inclusion bodies to increase yield and purity, although refolding procedures may be required frontiersin.orgjmb.or.kr.
Studies on other mercury transport proteins like MerE and MerF also highlight the use of expression vectors and E. coli strains like C43(DE3) for high-level expression of recombinant transmembrane proteins frontiersin.orgjmb.or.kr. The expression levels can be significant, reaching up to approximately 20% of total cellular protein frontiersin.orgjmb.or.kr.
Genetic Manipulation and Mutagenesis Studies
Genetic manipulation and mutagenesis are vital for understanding the functional importance of specific regions or residues within the this compound. By altering the DNA sequence of the merC gene, researchers can investigate the impact of these changes on protein expression, localization, and mercury transport activity.
Gene Deletion and Frameshift Mutagenesis
Gene deletion involves removing part or all of the merC gene from the bacterial chromosome or a plasmid. This technique is used to determine if the merC gene is essential for mercury resistance or transport in a specific organism asm.orgresearchgate.net. For instance, deletion of the hgcA or hgcB genes, which are part of a different mercury methylation pathway, has been shown to eliminate mercury methylation capacity in Desulfovibrio desulfuricans asm.orgresearchgate.net. While not directly on merC, this illustrates the power of gene deletion in assessing gene function.
Frameshift mutagenesis involves the insertion or deletion of nucleotides in a number not divisible by three within the coding sequence of the merC gene adpcollege.ac.inwikipedia.orgbrainly.comslideshare.net. This shifts the reading frame during translation, leading to a completely different downstream amino acid sequence and typically resulting in a non-functional or truncated protein adpcollege.ac.inwikipedia.orgbrainly.comslideshare.net. Frameshift mutations can be used to study the effects of drastic alterations to the protein sequence and to identify essential coding regions adpcollege.ac.inwikipedia.org.
Site-Directed Mutagenesis for Functional Residue Analysis
Site-directed mutagenesis is a powerful technique that allows for the introduction of specific nucleotide changes at defined positions within the merC gene. This results in targeted amino acid substitutions, enabling researchers to investigate the role of individual residues in this compound function, structure, or metal binding asm.orgresearchgate.netnih.govtandfonline.comasm.org.
Studies on MerC have utilized site-directed mutagenesis to examine the roles of cysteine and histidine residues, which are often involved in metal binding nih.govtandfonline.com. For example, mutations of specific cysteine residues in Acidithiobacillus ferrooxidans MerC, predicted to be in the transmembrane domain, abolished specific Hg2+ uptake nih.govtandfonline.com. In contrast, mutations of cysteine residues in the C-terminal cytoplasmic tail did not significantly affect Hg2+ uptake nih.gov.
Table 1 summarizes representative findings from site-directed mutagenesis studies on cysteine and histidine residues in MerC from Acidithiobacillus ferrooxidans:
| Residue(s) Mutated | Predicted Location | Effect on Hg2+ Uptake | Effect on Dimer Formation | Source |
| Cys-22, Cys-25 | Transmembrane domain | Abolished | Not significantly affected | nih.govtandfonline.com |
| Cys-127, Cys-132 | C-terminal cytoplasmic tail | No significant effect | Spontaneously formed dimer | nih.gov |
| His-72 | Cytoplasmic loop region | Partial reduction | Not specified | tandfonline.com |
Site-directed mutagenesis has also been applied to other mercury-related proteins like MerR and HgcA to understand the importance of specific residues in metal sensing and mercury methylation, respectively asm.orgresearchgate.netasm.org. These studies collectively demonstrate the utility of this technique in pinpointing critical amino acids for protein activity.
Biochemical Assays for Mercury Transport Activity
Biochemical assays are essential for directly measuring the ability of MerC to transport mercury ions across membranes. These assays typically involve using bacterial cells or membrane vesicles expressing the this compound and exposing them to mercuric ions (Hg2+).
Measurement of mercury uptake can be performed using radioactive mercury isotopes (e.g., 203Hg2+) or by quantifying intracellular mercury accumulation using analytical techniques like atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS). By comparing the mercury accumulation in cells or vesicles expressing MerC to control groups (e.g., cells lacking the merC gene or expressing an inactive mutant), the specific transport activity of MerC can be determined jst.go.jp.
Studies have shown that bacteria expressing MerC exhibit significantly higher uptake of both inorganic Hg(II) and organic phenylmercury (B1218190) compared to control strains jst.go.jp. MerC has been identified as a broad-spectrum mercury transporter mediating the transport of both forms jst.go.jp. Furthermore, among several mercury transporters (MerC, MerE, MerF, and MerT), MerC has demonstrated a relatively higher Hg(II) uptake efficiency jst.go.jp.
Data from transport assays can provide insights into the kinetics of mercury transport, including uptake rates and substrate specificity. These assays can also be used to investigate the energy dependence of MerC-mediated transport nih.gov.
Immunological and Proteomic Approaches (e.g., Immunoblot Analysis)
Immunological and proteomic techniques are employed to detect, quantify, and study the interactions of the this compound. Immunoblot analysis, also known as Western blotting, is a widely used immunological method for detecting specific proteins in a sample frontiersin.orgnih.govresearchgate.net.
For MerC, immunoblotting typically involves separating protein samples from cells or membranes by SDS-PAGE, transferring the separated proteins onto a membrane (such as PVDF), and then probing the membrane with specific antibodies that bind to MerC frontiersin.orgnih.govresearchgate.net. A primary antibody specifically recognizing MerC is used, followed by a secondary antibody conjugated to a detectable label (e.g., an enzyme or fluorescent dye) frontiersin.orgnih.gov. Detection of the signal indicates the presence and relative abundance of MerC in the sample frontiersin.orgnih.govresearchgate.net.
Immunoblot analysis has been used to confirm the expression of recombinant this compound in host cells jst.go.jp. It can also provide information on the protein's molecular weight and can be used to assess protein stability or degradation tandfonline.com. Studies have utilized immunoblotting with specific polyclonal antibodies to confirm the expression and localization of MerC in membrane fractions of engineered bacteria jst.go.jp.
Proteomic approaches, such as mass spectrometry-based techniques, can provide a more global view of protein expression and modifications. While not specifically detailed for MerC in the provided context, these techniques could potentially be applied to identify proteins that interact with MerC or to study post-translational modifications that might affect its function or localization mdpi.comresearchgate.net.
Computational Modeling for Structure-Function Prediction
Computational modeling techniques are increasingly valuable for predicting the three-dimensional structure of MerC and gaining insights into its function based on its sequence and predicted structure. Since experimental determination of membrane protein structures can be challenging, computational methods offer a complementary approach nih.govmdpi.com.
Homology modeling, also known as comparative modeling, is a common technique used when the sequence of MerC is similar to proteins with known experimentally determined structures (templates) nih.govresearchgate.netmedcraveonline.com. This method aligns the MerC sequence to the template structure(s) and builds a model based on the conserved regions nih.govresearchgate.netmedcraveonline.com. The accuracy of homology models depends heavily on the sequence similarity to the template nih.govmedcraveonline.com.
Computational modeling can be used to predict the membrane topology of MerC, identifying transmembrane helices and extramembranous loops tandfonline.com. This information is crucial for understanding how the protein is embedded in the membrane and which regions are exposed to the cytoplasm or periplasm tandfonline.com. Models can also help predict potential metal-binding sites based on the location of residues like cysteine and histidine within the predicted structure tandfonline.com.
While the three-dimensional structure of MerR (a regulatory protein in the mer operon) has been studied using computational approaches and crystal structures of related proteins asm.org, specific detailed computational models for MerC structure-function prediction were not extensively highlighted in the provided search results beyond topology predictions and the implication of residue locations tandfonline.com. However, computational methods can also be used to simulate protein dynamics, ligand binding, and transport mechanisms, providing theoretical insights to guide experimental studies mdpi.comumn.edu.
Computational tools can also aid in assessing the potential impact of amino acid substitutions (mutations) on protein structure and function nih.govmdpi.comresearchgate.net. This can help prioritize specific mutations for experimental site-directed mutagenesis studies.
Table 2 provides an overview of computational modeling aspects relevant to membrane proteins like MerC:
| Computational Method | Application to MerC Research | Notes | Source |
| Homology Modeling | Predicting 3D structure based on related proteins | Requires a template with sufficient sequence similarity | nih.govresearchgate.netmedcraveonline.com |
| Topology Prediction | Identifying transmembrane domains and loop regions | Crucial for understanding membrane insertion and orientation | tandfonline.com |
| Structure-Function Prediction | Predicting functional sites (e.g., metal binding) based on structure | Can guide mutagenesis experiments | tandfonline.commdpi.com |
| Molecular Dynamics | Simulating protein movement and interactions | Can provide insights into transport mechanisms (less specific to MerC in results) | mdpi.comumn.edu |
Spectroscopic Techniques for Ligand Binding Analysis
Spectroscopic methods play a crucial role in elucidating the interaction between proteins and their ligands, providing insights into binding affinity, stoichiometry, and conformational changes upon binding. For the this compound, an integral inner membrane protein involved in bacterial mercuric ion transport, spectroscopic techniques offer valuable tools to understand its interaction with its primary ligand, mercury(II) ions (Hg(II)). While direct spectroscopic studies specifically focused on this compound are less extensively documented compared to other proteins in the mercury resistance (mer) operon like MerP and MerT, the principles and applications demonstrated for these related proteins and other metalloproteins are highly relevant.
MerC is known to contain cysteine residues that are essential for Hg(II) uptake and are predicted to be located within the membrane or in the cytoplasm. nih.govnih.gov Mercury, particularly Hg(II), exhibits a high affinity for thiol groups found in cysteine residues, which is a key interaction in mercury detoxification systems. oup.commdpi.com Spectroscopic techniques can probe these interactions and the resulting structural consequences.
Applicable Spectroscopic Techniques:
Several spectroscopic techniques can be applied to study merC-Hg(II) interactions:
Fluorescence Spectroscopy: This technique is highly sensitive and can monitor changes in the intrinsic fluorescence of tryptophan, tyrosine, or phenylalanine residues within merC upon Hg(II) binding. fishersci.com Alterations in fluorescence intensity or wavelength can indicate ligand binding and conformational changes near these fluorescent residues. Extrinsic fluorescent probes that bind to specific sites on merC could also be used to report on the binding event. Studies on other mercury-binding proteins, such as MerP, have utilized fluorescence-based sensors to detect mercury ions, demonstrating the feasibility of this approach for mer proteins. acs.orgfishersci.be While specific fluorescence data for merC binding to Hg(II) were not found in the immediate search, this method holds significant potential for determining binding constants and stoichiometry if merC contains suitable fluorescent residues or can be labeled.
UV-Visible (UV-Vis) Spectroscopy: Changes in the UV-Vis absorption spectrum of merC or the ligand upon complex formation can be monitored. rsc.orgresearchgate.net Although proteins typically absorb in the UV region due to peptide bonds and aromatic amino acids, direct charge transfer transitions between thiolate ligands (from cysteine residues) and Hg(II) can occur, leading to characteristic absorption bands in the 230-300 nm range. acs.org Monitoring changes in this region upon addition of Hg(II) could provide evidence of direct coordination to cysteine residues in merC. UV-Vis spectroscopy has been used in the development of chemosensors for mercuric ions. researchgate.netwikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly using 199Hg isotopes, is a powerful tool for directly probing the coordination environment of mercury ions bound to proteins. nih.gov The chemical shift of the 199Hg nucleus is highly sensitive to the type and geometry of the coordinating ligands, especially sulfur ligands from cysteine residues. acs.orgnih.gov While challenging for membrane proteins like merC, solid-state NMR techniques or studies in detergent micelles or lipid bilayers could potentially provide atomic-level details about the Hg(II) binding site and the flexibility of the protein upon binding. frontiersin.org 199Hg NMR has successfully been used to study mercury binding in the metalloregulatory protein MerR, providing insights into its Hg-thiolate coordination. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: Although Hg(II) is diamagnetic, EPR spectroscopy can be employed if merC interacts with paramagnetic metal ions or if spin labels are introduced site-specifically into the protein. EPR can provide information about the distance between paramagnetic centers and their local environment, which could be used to study conformational changes induced by ligand binding or the proximity of the mercury binding site to other structural elements. spectroscopyonline.comnih.gov This technique is commonly applied to study metalloproteins containing paramagnetic ions.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of proteins (e.g., alpha-helices, beta-sheets). Ligand binding can induce conformational changes in a protein, which may be detectable as alterations in the CD spectrum, particularly in the far-UV region (190-250 nm). Monitoring the CD spectrum of merC upon titration with Hg(II) could reveal whether mercury binding leads to significant changes in its secondary structure. CD spectroscopy has been used to study metal binding to peptides, showing induced conformational changes. rsc.org
Research Findings and Data:
Based on the available search results, detailed spectroscopic data specifically demonstrating the binding of Hg(II) to purified this compound in a quantitative manner (e.g., dissociation constants, specific spectral shifts associated with binding) were not prominently featured. However, studies on merC have indicated that its cysteine residues are crucial for Hg(II) uptake and binding to vesicles containing MerC. nih.govnih.gov These findings, while not derived from detailed spectroscopic titrations of purified merC, support the concept of a direct interaction between Hg(II) and merC's cysteine residues.
Research on related proteins like MerP and MerT provides a strong indication that spectroscopic methods are applicable and informative for studying mercury binding to mer proteins. For instance, NMR studies on MerP have determined the coordination geometry of bound Hg(II) to cysteine ligands. acs.org
To obtain detailed research findings and data tables for merC, dedicated spectroscopic studies involving purified, functional this compound are required. Such studies would typically involve:
Titrating merC with increasing concentrations of Hg(II) while monitoring changes in fluorescence, UV-Vis absorbance, or CD spectra.
Analyzing the resulting spectral changes to determine binding stoichiometry and affinity (dissociation constants).
Using 199Hg NMR to directly characterize the mercury coordination environment if sufficient protein can be prepared with the inducible 199Hg isotope.
While specific data tables from merC spectroscopic studies are not available from the provided search results, the types of data that would be generated are similar to those obtained for other protein-ligand interactions studied by these techniques. Examples would include:
Changes in fluorescence intensity or emission maximum as a function of Hg(II) concentration.
Changes in absorbance at specific wavelengths in UV-Vis spectra upon Hg(II) binding.
199Hg NMR chemical shifts and coupling constants providing details on the coordination sphere.
Changes in CD signal indicating alterations in secondary structure.
Future research employing these advanced spectroscopic methodologies directly on purified this compound will be essential to fully characterize its ligand binding properties and mechanism of mercury transport at a molecular level.
Biotechnological and Environmental Applications of Merc Protein
Engineering for Enhanced Bacterial Mercury Bioremediation
Bacterial mercury bioremediation involves utilizing the natural abilities of bacteria to transform toxic mercury species into less harmful forms. The mer operon plays a central role in this process, and merC, as a mercury transporter, is a key component that can be engineered to enhance the efficiency of bacterial mercury uptake.
Increased Mercury Uptake in Bacterial Strains
Engineering bacterial strains to overexpress or specifically express merC can lead to increased uptake of mercury ions from the environment into the bacterial cell tandfonline.com. This enhanced uptake is a crucial first step in bioremediation, concentrating the mercury within the bacteria where detoxification mechanisms can act. Studies have shown that Escherichia coli cells expressing Thiobacillus ferrooxidans merC exhibited increased uptake of 203Hg2+ tandfonline.com. Similarly, E. coli expressing MerC transported significantly more Hg(II) and phenylmercury (B1218190) across the bacterial membrane compared to isogenic strains without these transporters nih.govjst.go.jpjst.go.jp. Among several mercury transporters studied, MerC demonstrated notable potential for transporting Hg(II) nih.govjst.go.jp.
Application in Phytoremediation Strategies
Phytoremediation utilizes plants to remove, sequester, or detoxify contaminants from the environment. Introducing bacterial mercury resistance genes, including merC, into plants can enhance their ability to deal with mercury pollution jst.go.jpnih.govresearchgate.net.
Ectopic Expression in Plants for Mercury Accumulation
Ectopic expression of bacterial merC in transgenic plants, such as Arabidopsis thaliana, has been shown to enhance mercury accumulation in plant tissues jst.go.jpnih.govnih.govjst.go.jpresearchgate.netresearchgate.net. MerC expression in Arabidopsis resulted in transgenic plants that could be used for the phytoremediation of methylmercury (B97897) contamination jst.go.jpnih.gov. Transgenic Arabidopsis plants expressing bacterial MerC accumulated methylmercury effectively jst.go.jpnih.gov. The expression of the bacterial heavy metal transporter MerC can promote the transport and accumulation of mercury in transgenic Arabidopsis jst.go.jp. This enhanced accumulation is a desirable trait for phytoextraction, where the goal is to remove the contaminant from the soil or water by concentrating it in the plant biomass nih.govresearchgate.net.
Cell-Type-Specific Expression for Targeted Sequestration
To optimize phytoremediation, merC expression can be targeted to specific cell types within the plant. For example, expressing merC fused to plant proteins like SYP121 (a plasma membrane protein) or AtVAM3 (a tonoplast protein) can direct MerC to specific cellular membranes jst.go.jpresearchgate.netnih.govfrontiersin.orgresearchgate.net. Root epidermis-specific expression of MerC-SYP121 in Arabidopsis enhanced mercury accumulation in shoots, suggesting the utility of cell-type-specific expression for improving phytoremediation efficiency nih.govresearchgate.netresearchgate.net. Mesophyll-specific expression of MerC-AtVAM3, which localizes to the tonoplast (vacuolar membrane), is expected to mediate vacuolar compartmentation of cytosolic mercury for detoxification and can enhance mercury tolerance nih.govfrontiersin.orgresearchgate.net. This targeted sequestration can help mitigate mercury toxicity to the plant while maximizing accumulation in harvestable tissues nih.govresearchgate.net.
Development of Mercury Biosensors Utilizing merC Functionality
MerC's role in mercury transport can be leveraged in the development of mercury biosensors. Biosensors are devices that use biological components to detect and quantify specific substances.
Strategies for Self-Assembling Functional Systems in Bioremediation
Strategies for self-assembling functional systems in mercury bioremediation frequently involve the genetic modification of bacteria to express proteins that facilitate mercury uptake and detoxification, often within a self-assembling structure like a biofilm. The merC protein, as a mercury transporter, is a key component that can be integrated into such systems nih.govjst.go.jpopenbiotechnologyjournal.com.
Engineered bacterial biofilms have been explored as a sustainable approach for mercury sequestration. These systems can be programmed to detect and bind toxic mercuric ions (Hg²⁺) from the environment. A synthetic circuit can be designed to integrate a mercury-responsive promoter, such as the MerR-regulated promoter (PmerR), with an operon encoding a mercury-absorbing self-assembling extracellular protein nanofiber harvard.eduresearchgate.netnih.govacs.org. While merC itself is an inner membrane transporter and not typically the primary component of the extracellular self-assembling structure, its role in efficiently transporting mercury into the cell is vital for subsequent detoxification or sequestration within the engineered system.
Research findings indicate that MerC is an efficient transporter of both inorganic mercury (Hg²⁺) and organic mercury compounds like phenylmercury and methylmercury into bacterial cells nih.govjst.go.jpjst.go.jp. This broad-spectrum transport capability makes MerC a valuable tool for designing bioremediation systems targeting different forms of mercury contamination nih.govjst.go.jp. Studies have shown that expressing MerC in Escherichia coli can lead to increased uptake of mercurials jst.go.jpjst.go.jp.
Although the self-assembling component in some engineered bioremediation systems might be extracellular proteins like curli nanofibers, the function of intracellular mercury transporters like MerC is complementary. By efficiently bringing mercury into the cell, MerC increases the local concentration of the toxic metal, making it available for subsequent enzymatic detoxification by proteins like mercuric reductase (MerA) or organomercury lyase (MerB), or for sequestration by intracellular binding proteins or structures mdpi.comfrontiersin.orgresearchgate.netopenbiotechnologyjournal.com.
The integration of merC into self-assembling systems for bioremediation can involve genetic circuits where the expression of mercury-binding or transforming proteins, potentially associated with self-assembling structures, is regulated by the presence of mercury. The MerR protein, also part of the mer operon, acts as a mercury-responsive transcriptional regulator, controlling the expression of other mer genes, including those encoding transporters like merC and detoxification enzymes mdpi.comharvard.edumeasurebiology.orgresearchgate.net. This regulatory mechanism allows for the "on-demand" activation of the bioremediation system in response to environmental mercury levels.
While the self-assembly aspect in the reviewed literature primarily focuses on extracellular structures like biofilms engineered for mercury adsorption, the role of merC lies in the crucial step of internalizing mercury. Therefore, in a comprehensive self-assembling functional system for bioremediation, merC would function as the gateway for mercury entry, enabling the intracellular components or processes (which could be part of a larger self-assembling protein complex or system within the cell) to act upon the internalized mercury.
Detailed research findings highlight the efficiency of MerC compared to other mercury transporters like MerE, MerF, and MerT in transporting Hg(II) across the bacterial membrane nih.govjst.go.jp. This suggests that MerC is a preferred component when engineering bacteria for enhanced mercury uptake in bioremediation applications.
Data regarding the transport efficiency of different Mer proteins can illustrate the potential contribution of MerC to self-assembling bioremediation systems by emphasizing its effectiveness in the initial mercury capture step.
| Transporter | Substrates Transported | Relative Hg(II) Transport Potential (compared to others) | Role in Bioremediation Systems |
| MerC | Hg(II), Phenylmercury, Methylmercury nih.govjst.go.jpjst.go.jp | Higher than MerE, MerF, and MerT nih.govjst.go.jp | Efficient uptake of various mercury forms for intracellular processing or sequestration nih.govjst.go.jp |
| MerT | Hg(II) mdpi.comjst.go.jpopenbiotechnologyjournal.comwikipedia.org | Lower than MerC nih.govjst.go.jp | Transport of inorganic mercury into the cell mdpi.comjst.go.jpopenbiotechnologyjournal.comwikipedia.org |
| MerE | Hg(II), Phenylmercury nih.govjst.go.jp | Lower than MerC nih.govjst.go.jp | Transport of mercury into the cell nih.govjst.go.jp |
| MerF | Hg(II), Phenylmercury nih.govjst.go.jpwikipedia.org | Lower than MerC nih.govjst.go.jp | Transport of mercury into the cell nih.govjst.go.jpwikipedia.org |
| MerP | Hg(II) (periplasmic scavenger) mdpi.comjst.go.jpfrontiersin.orgresearchgate.netopenbiotechnologyjournal.comwikipedia.org | N/A (scavenger, not a transmembrane transporter) | Binds Hg(II) in the periplasm and potentially transfers it to inner membrane transporters jst.go.jpwikipedia.org |
While the concept of "self-assembling functional systems" in the context of this compound is more accurately described as integrating merC's transport function into larger, often self-assembling biological structures or consortia (like biofilms or engineered microbial communities), the protein's efficient mercury uptake is a critical functional contribution to these systems designed for bioremediation. Future research may explore engineering MerC itself or fusions of MerC with other proteins to directly contribute to the structural self-assembly of mercury-sequestering materials.
Future Research Directions and Unresolved Questions
Elucidation of the Precise Molecular Transport Mechanism
The exact mechanism by which merC facilitates the transport of mercuric ions (Hg²⁺) across the inner bacterial membrane is not fully understood. It is confirmed to be a mercuric ion transporter, and hydropathy analysis predicts a structure with four transmembrane regions. nih.govwikipedia.org This model suggests that, like other mercury transporters such as MerT and MerF, cysteine residues play a critical role. nih.gov In these related transporters, pairs of cysteine residues are predicted to be located within the inner membrane and on the cytoplasmic face, which are essential for binding and moving Hg(II) across the membrane. nih.govwikipedia.org
Future research must focus on experimentally validating this proposed mechanism. Key unresolved questions include:
What are the specific conformational changes the protein undergoes during the transport cycle?
How is the energy requirement for transport met?
What is the precise stoichiometry of Hg²⁺ binding to the cysteine residues?
Investigating these aspects will likely involve a combination of site-directed mutagenesis of the conserved cysteine residues, transport assays with reconstituted merC in artificial membranes, and advanced spectroscopic techniques to monitor protein dynamics in real-time. Understanding these details is fundamental to comprehending how bacteria handle toxic mercury ions.
Detailed Structural Determination of merC Protein
A significant hurdle in understanding merC function is the lack of a high-resolution, three-dimensional structure. While predictive models based on hydropathy analysis have been useful, they are no substitute for an experimentally determined structure. nih.gov These models propose that merC has four transmembrane α-helical spanners. wikipedia.org For comparison, the related mercury transporters MerT and MerF are predicted to have three and two transmembrane regions, respectively. nih.govacs.org
Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are essential to resolve the atomic-level details of merC. hudsonlabautomation.comnih.gov Obtaining a high-resolution structure would:
Confirm the predicted four-transmembrane helix topology.
Reveal the precise spatial arrangement of the critical cysteine residues involved in mercury binding.
Provide insights into the potential transport channel or binding pocket for Hg²⁺.
Allow for more accurate computational modeling and simulations of the transport process.
Challenges in membrane protein expression, purification, and crystallization have likely hindered structural studies of merC. hudsonlabautomation.com Future efforts should focus on overcoming these technical barriers to provide the structural blueprint needed for a complete mechanistic understanding.
Optimization of merC for Bioremediation Efficiency
The this compound has shown significant promise for bioremediation, particularly in the phytoremediation of mercury-contaminated environments. scispace.com Transgenic plants, such as Arabidopsis thaliana, expressing the bacterial merC gene have demonstrated enhanced uptake and hypersensitivity to mercury, indicating its potential for mercury bioaccumulation. scispace.comnih.gov
However, the efficiency of merC-based bioremediation can be further optimized. Future research should explore several strategies:
Genetic Engineering: Modifying the merC gene to enhance its expression levels, stability, or transport kinetics in the target organism (plant or microbe).
Multi-gene Approaches: Combining merC with other genes from the mer operon or other relevant pathways. For instance, co-expression with a chelator gene like polyphosphate kinase (ppk) or metallothionein (B12644479) (mt) could enhance mercury sequestration and accumulation within the cell. nih.gov Coupling its expression with mercuric reductase (merA), which reduces toxic Hg²⁺ to the less toxic and volatile elemental mercury (Hg⁰), could provide resistance to higher mercury concentrations. nih.govscispace.com
Host Organism Selection: Identifying and engineering robust plant or microbial species that are well-suited to the specific environmental conditions of a contaminated site.
Bioaugmentation and Biostimulation: Using engineered microbes expressing optimized merC systems in combination with environmental amendments to enhance their activity and survival. cranfield.ac.ukresearchgate.net
Systematic investigation into these areas could lead to the development of highly efficient and environmentally friendly solutions for mercury pollution. openbiotechnologyjournal.com
| Research Strategy | Description | Potential Outcome |
| Genetic Engineering | Modifying the merC gene itself. | Increased transport rate, stability, and expression. |
| Multi-gene Systems | Co-expressing merC with other functional genes (e.g., merA, chelators). | Enhanced mercury detoxification, sequestration, and overall resistance. nih.gov |
| Host Optimization | Transforming robust, fast-growing plants or microbes. | Improved survival and performance in contaminated field conditions. |
| Process Enhancement | Applying bioaugmentation with engineered organisms. | Faster and more complete removal of mercury from soil and water. researchgate.net |
Investigation of Novel merC Homologs and Their Unique Characteristics
Future research should focus on:
Genomic and Metagenomic Mining: Systematically searching bacterial and archaeal genomic databases to identify new merC homologs from a wide range of environments. Recent studies have greatly expanded the known taxonomic distribution of other mer genes like merA and merB, and a similar effort for transporter genes is warranted. nih.govresearchgate.net
Functional Characterization: Expressing newly discovered homologs in controlled laboratory systems to compare their transport efficiency, substrate specificity, and expression regulation.
Phylogenetic Analysis: Constructing evolutionary trees to understand the relationships between different merC variants and how they may have evolved in response to different environmental pressures or in different bacterial hosts. nih.gov
Discovering homologs with higher transport efficiency, broader substrate range, or enhanced stability could provide superior genetic material for bioremediation applications. scispace.com
Understanding merC Interaction Networks within the Cellular Milieu
The interactions of merC with other cellular components are poorly understood. While it is part of the larger mercury resistance system, its direct protein-protein interactions remain largely uncharacterized. Research has shown that the periplasmic mercury-binding protein, MerP, interacts with the transporter MerT, but a similar interaction has not been detected with MerC or MerF. nih.govresearchgate.net This suggests that MerC may function as a standalone transporter or as part of a different transport complex than the well-studied MerP-MerT system.
Key questions for future investigation include:
Does merC interact with other proteins in the mer operon, such as the regulatory protein MerR or MerD?
Are there other, non-mer encoded proteins within the bacterial cell that interact with and modulate merC function?
How is the expression and activity of merC coordinated with the rest of the cellular machinery in response to mercury stress?
Elucidating these interaction networks is essential for a complete picture of how mercury resistance is managed at a cellular level. Techniques such as co-immunoprecipitation, yeast two-hybrid screening, and proximity-ligation assays could be employed to identify potential binding partners. frontiersin.org Understanding these networks could reveal new regulatory mechanisms and provide novel targets for optimizing bioremediation strategies.
Q & A
Q. What computational tools are lacking for predicting merC’s interaction partners?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
